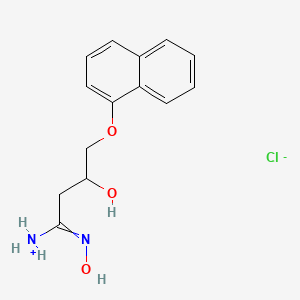
Nadoxolol HCl
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Nadoxolol HCl is C14H17ClN2O3 . The exact mass is 296.09 and the molecular weight is 296.751 . The InChI code is InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H .
Physical And Chemical Properties Analysis
The molecular weight of Nadoxolol HCl is 296.751 . The elemental composition is C: 56.67%, H: 5.77%, Cl: 11.95%, N: 9.44%, O: 16.17% .
Applications De Recherche Scientifique
Antiarrhythmic Agent
- Field : Medicine
- Application : Nadoxolol is an antiarrhythmic agent, which means it’s a drug used for the treatment of irregular heartbeat . It’s chemically related in structure to beta-adrenergic receptor blocker drugs such as propranolol .
Drug Delivery Systems
- Field : Pharmaceutical Biotechnology
- Application : Hydrogels, which are hydrophilic polymeric networks capable of imbibing huge volumes of water, are being explored for their potential in targeted drug delivery . Nadoxolol HCl could potentially be incorporated into these hydrogels for controlled release.
- Methods of Application : The drug is incorporated into the hydrogel, which is then administered to the patient. The hydrogel facilitates controlled drug-release .
- Results or Outcomes : Hydrogels have shown promise in delivering drugs in a controlled manner, minimizing systemic toxicity and optimizing therapeutic benefits .
Hypertension Treatment
- Field : Medicine
- Application : Nadoxolol is used to lower blood pressure . It’s a nonselective beta-adrenal receptor blocker .
- Methods of Application : The drug is typically administered orally. The exact dosage would depend on the patient’s condition and response to treatment .
- Results or Outcomes : While specific results for Nadoxolol were not found, beta-adrenal receptor blockers in general work by reducing heart rate, decreasing cardiac output, and reducing blood volume .
Angina Pectoris Treatment
- Field : Medicine
- Application : Nadoxolol can be used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
- Methods of Application : The drug is typically administered orally. The dosage is gradually increased based on the patient’s response to treatment .
- Results or Outcomes : Beta blockers like Nadoxolol can help reduce the frequency and severity of angina attacks by reducing the heart’s demand for oxygen .
Supraventricular Tachycardia (SVT) Treatment
- Field : Medicine
- Application : Nadoxolol can be used off-label for the treatment of supraventricular tachycardia (SVT), a condition where the heart beats rapidly due to problems in the upper chambers of the heart .
- Methods of Application : The drug is typically administered orally. The dosage is gradually increased based on the patient’s response to treatment .
- Results or Outcomes : Beta blockers like Nadoxolol can help reduce the frequency and severity of SVT attacks by reducing the heart’s demand for oxygen .
Migraine Prophylaxis
- Field : Medicine
- Application : Nadoxolol can be used off-label for the prophylaxis of migraines, a type of headache characterized by severe pain and often accompanied by nausea, vomiting, and sensitivity to light and sound .
- Methods of Application : The drug is typically administered orally. The dosage is gradually increased based on the patient’s response to treatment .
- Results or Outcomes : Beta blockers like Nadoxolol can help reduce the frequency and severity of migraine attacks by reducing the heart’s demand for oxygen .
Propriétés
IUPAC Name |
(1-amino-3-hydroxy-4-naphthalen-1-yloxybutylidene)-hydroxyazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIHLTWUCXXBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nadoxolol HCl | |
CAS RN |
35991-93-6 | |
| Record name | Butanimidamide, N,3-dihydroxy-4-(1-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35991-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-naphthoxy)-3-hydroxybutyramide oxime hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



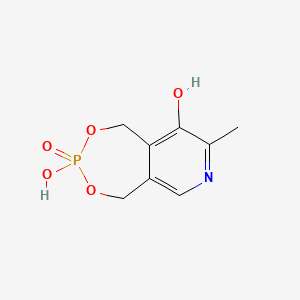
![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonooxypropyl] dihydrogen phosphate](/img/structure/B1676835.png)
![1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane](/img/structure/B1676839.png)
![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)
![N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B1676843.png)
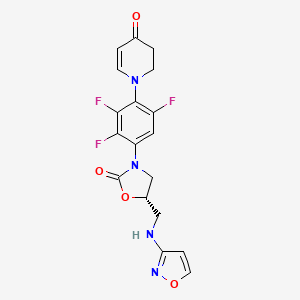
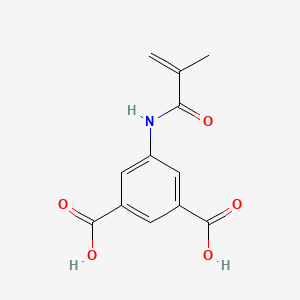
![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)
![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)
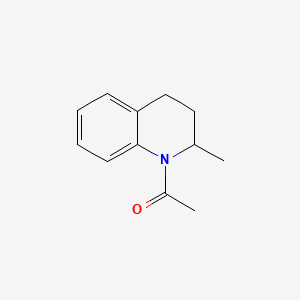

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)
![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)